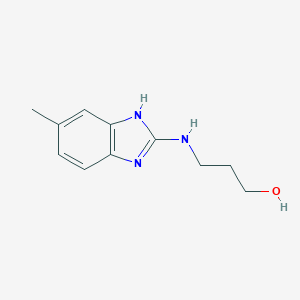![molecular formula C18H40O7Si4 B079612 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester CAS No. 14330-97-3](/img/structure/B79612.png)
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester, commonly known as TMS-citrate, is a chemical compound that is widely used in scientific research. It is a derivative of citric acid, which is a key intermediate in the Krebs cycle, a series of chemical reactions that occur in living cells to generate energy. TMS-citrate is a versatile compound that has several applications in various fields, including biochemistry, pharmacology, and material science.
Wirkmechanismus
TMS-citrate is an ester derivative of citric acid, which is a key intermediate in the Krebs cycle. TMS-citrate is not metabolized by the body and is excreted unchanged in the urine. Therefore, it does not have any direct physiological effects. However, TMS-citrate is commonly used as an internal standard in NMR spectroscopy, where it serves as a reference peak for the quantification of other metabolites.
Biochemische Und Physiologische Effekte
TMS-citrate does not have any direct biochemical or physiological effects. However, it is commonly used as a reference standard in NMR spectroscopy to quantify metabolites in biological samples. TMS-citrate is also used as a chiral auxiliary in asymmetric synthesis to prepare molecules with specific three-dimensional shapes.
Vorteile Und Einschränkungen Für Laborexperimente
TMS-citrate has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. TMS-citrate is also non-toxic and does not have any direct physiological effects, which makes it safe to use in laboratory experiments. However, TMS-citrate has some limitations. It is not soluble in water and has a relatively low boiling point, which can make it difficult to handle in some experiments. Additionally, TMS-citrate is not suitable for use in experiments that require the measurement of intracellular metabolites, as it cannot cross the cell membrane.
Zukünftige Richtungen
There are several future directions for research involving TMS-citrate. One area of research is the development of new synthetic routes to TMS-citrate and related compounds. This could lead to the discovery of new applications for these compounds in various fields. Another area of research is the use of TMS-citrate as a reference standard in metabolomics, a field of study that aims to identify and quantify all the metabolites in a biological sample. Finally, TMS-citrate could be used as a precursor for the synthesis of new materials with unique properties, such as biodegradable polymers and nanomaterials.
In conclusion, TMS-citrate is a versatile compound that has several applications in scientific research. It is commonly used as a reference standard in NMR spectroscopy and as a chiral auxiliary in asymmetric synthesis. TMS-citrate is a stable and non-toxic compound that is easy to handle and store. However, it has some limitations, such as low solubility in water and inability to cross the cell membrane. There are several future directions for research involving TMS-citrate, including the development of new synthetic routes and its use in metabolomics and material science.
Synthesemethoden
TMS-citrate can be synthesized by esterification of citric acid with trimethylsilyl chloride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting TMS-citrate ester can be purified by column chromatography or recrystallization. The synthesis of TMS-citrate is a relatively simple and cost-effective process, which makes it a popular choice for research applications.
Wissenschaftliche Forschungsanwendungen
TMS-citrate has several applications in scientific research. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy, which is a powerful analytical technique used to determine the structure and composition of molecules. TMS-citrate is also used as a chiral auxiliary in asymmetric synthesis, a technique used to prepare molecules with specific three-dimensional shapes. Additionally, TMS-citrate is used as a precursor for the synthesis of other compounds, such as TMS-succinate and TMS-malonate, which have applications in material science and organic chemistry.
Eigenschaften
CAS-Nummer |
14330-97-3 |
|---|---|
Produktname |
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester |
Molekularformel |
C18H40O7Si4 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
tris(trimethylsilyl) 2-trimethylsilyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H40O7Si4/c1-26(2,3)22-15(19)13-18(25-29(10,11)12,17(21)24-28(7,8)9)14-16(20)23-27(4,5)6/h13-14H2,1-12H3 |
InChI-Schlüssel |
VFGAVMGYDWDESE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CC(CC(=O)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CC(CC(=O)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



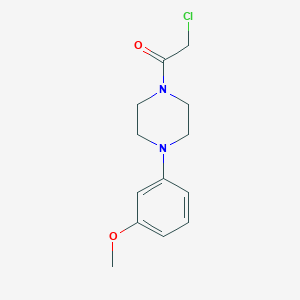
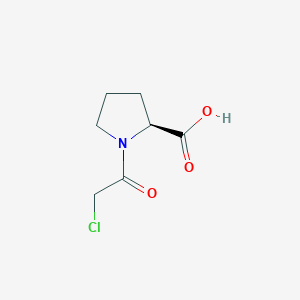
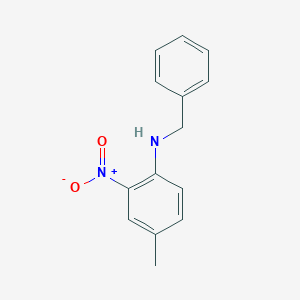
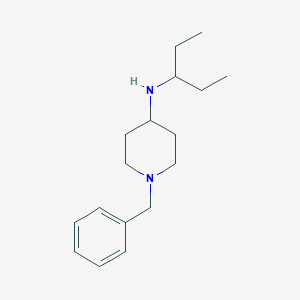
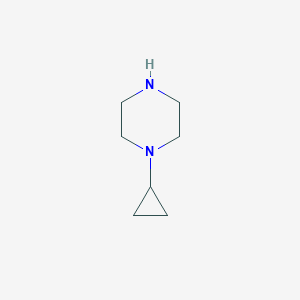
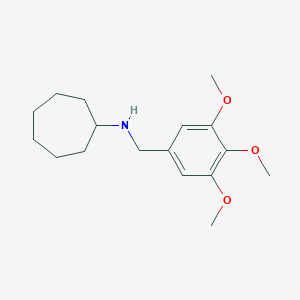
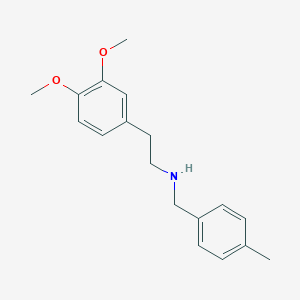
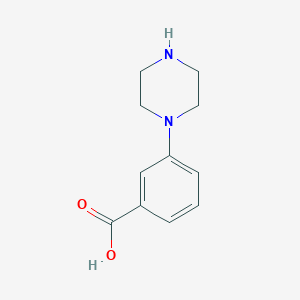
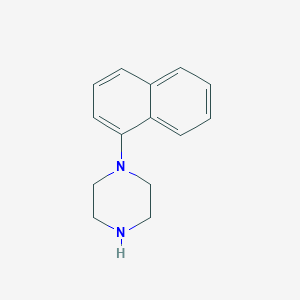
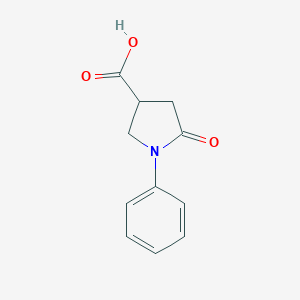
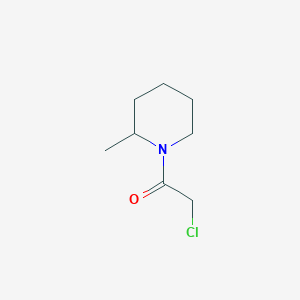
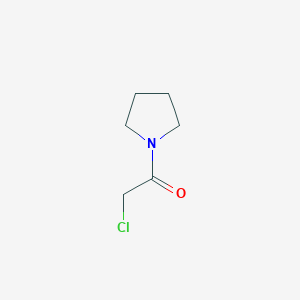
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
